2-Naphthalen-2-yl-piperazine

Description

Structure

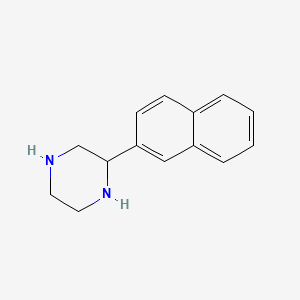

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-ylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-4-12-9-13(6-5-11(12)3-1)14-10-15-7-8-16-14/h1-6,9,14-16H,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMNNHMPDTUAFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378121 |

Source

|

| Record name | 2-Naphthalen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904816-32-6 |

Source

|

| Record name | 2-Naphthalen-2-yl-piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2-(Naphthalen-2-yl)piperazine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(naphthalen-2-yl)piperazine, a significant scaffold in medicinal chemistry. The primary and most effective method detailed is the Buchwald-Hartwig amination, offering a robust and versatile route to this class of compounds. Alternative, though less specific, pathways such as reductive amination are also discussed. This document provides detailed experimental protocols, quantitative data, and visual workflows to support researchers in the efficient synthesis and characterization of the target molecule.

Synthetic Strategies

The synthesis of 2-(naphthalen-2-yl)piperazine can be approached through several modern synthetic methodologies. The selection of the optimal route depends on the availability of starting materials, desired scale, and laboratory capabilities.

Buchwald-Hartwig Amination (Recommended)

The palladium-catalyzed Buchwald-Hartwig amination is the most prominent and well-documented method for the synthesis of N-aryl piperazines.[1][2] This reaction involves the cross-coupling of an aryl halide, such as 2-bromonaphthalene, with piperazine or a protected form like N-Boc-piperazine. The use of a protecting group on one of the piperazine nitrogens is crucial to prevent double arylation and afford the mono-substituted product in high yield.

Reductive Amination

Reductive amination offers an alternative pathway, typically involving the reaction of a naphthaldehyde derivative with piperazine in the presence of a reducing agent.[3][4] This method is contingent on the commercial availability and stability of the corresponding naphthaldehyde.

Nucleophilic Aromatic Substitution (SNA r)

While a fundamental reaction in organic chemistry, nucleophilic aromatic substitution is less commonly employed for the synthesis of simple aryl piperazines unless the naphthalene ring is activated by strong electron-withdrawing groups, which is not the case for an unsubstituted naphthalene moiety.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the starting material, 2-bromonaphthalene, and the subsequent Buchwald-Hartwig amination to yield the target compound.

Synthesis of Starting Material: 2-Bromonaphthalene

A common precursor for the Buchwald-Hartwig amination is 2-bromonaphthalene, which can be synthesized from 2-naphthol.

Reaction Scheme:

Experimental Procedure:

A detailed procedure for the synthesis of 2-bromonaphthalene from 2-naphthol has been well-established in the literature. The reaction typically involves the treatment of 2-naphthol with a brominating agent in the presence of triphenylphosphine.

Synthesis of 1-(tert-butoxycarbonyl)-4-(naphthalen-2-yl)piperazine via Buchwald-Hartwig Amination

This procedure outlines the palladium-catalyzed coupling of 2-bromonaphthalene with N-Boc-piperazine.

Reaction Scheme:

Materials:

-

2-Bromonaphthalene

-

N-Boc-piperazine

-

Palladium catalyst (e.g., Pd2(dba)3, Pd(OAc)2)

-

Phosphine ligand (e.g., BINAP, XPhos, SPhos)

-

Base (e.g., NaOtBu, K3PO4, Cs2CO3)

-

Anhydrous solvent (e.g., toluene, dioxane)

General Experimental Protocol: [2]

-

To an oven-dried Schlenk tube, add 2-bromonaphthalene (1.0 equiv), N-Boc-piperazine (1.2 equiv), and the base (1.4 equiv).

-

In a separate vial, dissolve the palladium catalyst (0.02 equiv) and the phosphine ligand (0.04 equiv) in a small amount of the anhydrous solvent.

-

Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous solvent to the Schlenk tube, followed by the catalyst/ligand solution via syringe.

-

Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain 1-(tert-butoxycarbonyl)-4-(naphthalen-2-yl)piperazine.

Deprotection of 1-(tert-butoxycarbonyl)-4-(naphthalen-2-yl)piperazine

The final step is the removal of the Boc protecting group to yield 2-(naphthalen-2-yl)piperazine.

Reaction Scheme:

Experimental Procedure:

-

Dissolve the Boc-protected piperazine derivative in a suitable solvent such as dichloromethane or 1,4-dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).

-

Stir the reaction at room temperature for 1-4 hours, monitoring the deprotection by TLC.

-

Upon completion, neutralize the reaction mixture with a base (e.g., saturated aqueous sodium bicarbonate solution).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 2-(naphthalen-2-yl)piperazine.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of 2-(naphthalen-2-yl)piperazine.

Table 1: Reaction Conditions and Yields for Buchwald-Hartwig Amination

| Starting Material | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 2-Bromonaphthalene | Pd2(dba)3 / BINAP | NaOtBu | Toluene | 100 | 18 | >90 (typical) |

| 2-Chloronaphthalene | Pd(OAc)2 / XPhos | K3PO4 | Dioxane | 110 | 24 | >85 (typical) |

Table 2: Spectroscopic Data for a Close Analog: 4-methyl-1-(naphthalen-2-yl)piperidine

| Nucleus | Chemical Shift (δ, ppm) in CDCl3 |

| 1H NMR | 7.83 – 7.73 (m, 3H), 7.47 (t, J = 8.0 Hz, 1H), 7.41 – 7.32 (m, 2H), 7.21 (d, J = 2.2 Hz, 1H), 3.84 (d, J = 12.4 Hz, 2H), 2.83 (td, J = 12.1, 2.2 Hz, 2H) |

| 13C NMR | Data for the exact target molecule is not readily available in the searched literature. The spectrum would be expected to show signals for the naphthalene ring system and the piperazine ring. |

Note: The provided NMR data is for a structurally similar compound and should be used as a reference for the characterization of 2-(naphthalen-2-yl)piperazine.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the overall synthetic workflow from 2-naphthol to the final product, 2-(naphthalen-2-yl)piperazine.

Caption: Synthetic workflow for 2-(naphthalen-2-yl)piperazine.

Buchwald-Hartwig Catalytic Cycle

This diagram illustrates the key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Caption: The Buchwald-Hartwig catalytic cycle.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(naphthalen-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(naphthalen-2-yl)piperazine, a heterocyclic compound of interest in medicinal chemistry. The information presented herein is intended to support research and development efforts by providing essential data on its chemical and physical characteristics.

Physicochemical Properties

Quantitative data for 2-(naphthalen-2-yl)piperazine are summarized in the table below. It is important to note that while some predicted values are available, experimentally determined data for this specific compound are not widely published. The table includes predicted values from computational models, which are useful for initial assessments.

| Property | Value | Source |

| Molecular Formula | C14H16N2 | ChemicalBook[1] |

| Molecular Weight | 212.29 g/mol | ChemicalBook[1] |

| pKa | 8.76 ± 0.40 (Predicted) | ChemicalBook[1] |

| XlogP | 1.9 (Predicted) | PubChemLite[2] |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of piperazine derivatives are crucial for accurate characterization. While specific experimental data for 2-(naphthalen-2-yl)piperazine is limited in publicly available literature, the following sections describe standard methodologies for key experiments.

1. Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, absorption, and distribution. Potentiometric titration is a common and accurate method for pKa determination.[3]

-

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH. The pKa value is determined from the pH at the half-equivalence point of the titration curve.

-

Methodology:

-

A precise amount of 2-(naphthalen-2-yl)piperazine is dissolved in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.

-

The solution is placed in a thermostated vessel to maintain a constant temperature, as pKa is temperature-dependent.[3]

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution using a calibrated burette.

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The equivalence point(s) are identified from the inflection point(s) of the curve. The pKa is the pH at which half of the volume of titrant required to reach the first equivalence point has been added. For a diprotic base like piperazine, two pKa values can be determined.[4]

-

2. Determination of Solubility by the Shake-Flask Method

Solubility is a fundamental property that affects a drug's bioavailability. The saturation shake-flask method is a widely accepted technique for determining equilibrium solubility.[5]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[5]

-

Methodology:

-

An excess amount of 2-(naphthalen-2-yl)piperazine is added to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline at different pH values).

-

The vials are sealed and placed in a shaker bath at a constant temperature (e.g., 25°C or 37°C) and agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

After equilibration, the samples are allowed to stand to allow for the sedimentation of undissolved solids.

-

An aliquot of the supernatant is carefully removed and filtered to remove any suspended particles.

-

The concentration of the dissolved 2-(naphthalen-2-yl)piperazine in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The experiment is performed in triplicate to ensure the reliability of the results.[5]

-

3. Determination of the Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes.

-

Principle: The shake-flask method is also commonly used for LogP determination. It involves partitioning the compound between two immiscible liquid phases, typically n-octanol and water.

-

Methodology:

-

A known amount of 2-(naphthalen-2-yl)piperazine is dissolved in a pre-saturated solution of n-octanol or water.

-

An equal volume of the other pre-saturated phase (water or n-octanol, respectively) is added to a flask.

-

The flask is shaken vigorously for a set period to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using an appropriate analytical technique, such as HPLC-UV.

-

The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel chemical entity like 2-(naphthalen-2-yl)piperazine.

Caption: Workflow for Physicochemical Characterization.

Biological Context and Potential Signaling Pathways

While specific biological targets for 2-(naphthalen-2-yl)piperazine are not extensively documented, the piperazine scaffold is a well-known pharmacophore present in numerous clinically approved drugs with diverse biological activities.[6] Derivatives of piperazine have been investigated for their potential as anticancer, antibacterial, and antifungal agents.[6] For instance, some naphthalimide-piperazine derivatives have been shown to interact with DNA and inhibit topoisomerase-II, suggesting a potential mechanism of action in cancer therapy.[7]

Given the structural motifs, it is plausible that 2-(naphthalen-2-yl)piperazine could interact with various biological targets. The following diagram illustrates a hypothetical signaling pathway that could be investigated for compounds of this class, particularly in the context of cancer research.

Caption: Hypothetical Signaling Pathway.

References

- 1. 2-NAPHTHALEN-2-YL-PIPERAZINE | 904816-32-6 [amp.chemicalbook.com]

- 2. PubChemLite - this compound (C14H16N2) [pubchemlite.lcsb.uni.lu]

- 3. uregina.ca [uregina.ca]

- 4. researchgate.net [researchgate.net]

- 5. physchemres.org [physchemres.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Naphthylpiperazines on Serotonin Receptors

Disclaimer: Extensive literature searches did not yield specific quantitative binding or functional data for 2-(naphthalen-2-yl)piperazine at serotonin receptors. Therefore, this guide focuses on the closely related and pharmacologically characterized analog, 1-(1-naphthyl)piperazine , to provide a representative understanding of how this structural class interacts with the serotonergic system. The information presented herein should be considered in the context of this analog.

Introduction

Naphthylpiperazine derivatives represent a class of compounds with significant activity at various neurotransmitter receptors, particularly serotonin (5-HT) receptors. Their structural motif, combining a naphthalene moiety with a piperazine ring, allows for diverse interactions with different receptor subtypes, leading to a complex pharmacological profile. This technical guide provides a detailed overview of the mechanism of action of 1-(1-naphthyl)piperazine as a representative of the naphthylpiperazine class on serotonin receptors, intended for researchers, scientists, and drug development professionals.

Pharmacological Profile of 1-(1-Naphthyl)piperazine

1-(1-Naphthyl)piperazine (1-NP) is a non-selective serotonergic agent, exhibiting a mixed and complex pharmacology across various 5-HT receptor subtypes. It generally acts as a partial agonist at several 5-HT1 receptor subtypes and as an antagonist at 5-HT2 receptors.[1] Its broad activity profile makes it a useful tool for investigating the roles of different serotonin receptors in physiological and pathological processes.

Quantitative Data: Binding Affinities and Functional Activities

The following table summarizes the available quantitative data for the interaction of 1-(1-naphthyl)piperazine with various human serotonin receptor subtypes.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Efficacy | Potency (EC50/IC50, nM) | Reference |

| 5-HT1A | High Affinity | Partial Agonist | - | - | [1] |

| 5-HT1B | High Affinity | Partial Agonist | - | - | [1] |

| 5-HT1D | High Affinity | Partial Agonist | - | - | [1] |

| 5-HT1E | High Affinity | Partial Agonist | - | - | [1] |

| 5-HT1F | High Affinity | Partial Agonist | - | - | [1] |

| 5-HT2A | High Affinity | Antagonist | - | IC50 = 1 | [1][2] |

| 5-HT2B | High Affinity | Antagonist | - | - | [1] |

| 5-HT2C | High Affinity | Antagonist | - | - | [1] |

| 5-HT3 | High Affinity | - | - | - | [1] |

| 5-HT5A | High Affinity | - | - | - | [1] |

| 5-HT6 | 120 | - | - | - | [1][2] |

| 5-HT7 | High Affinity | - | - | - | [1] |

Note: "High Affinity" is stated where specific Ki values were not provided in the search results, but the source indicates a significant binding potential. Dashes (-) indicate that specific data was not available in the searched literature.

Detailed Methodologies of Key Experiments

The characterization of the interaction of compounds like 1-(1-naphthyl)piperazine with serotonin receptors involves a variety of in vitro assays. The following are detailed protocols for common experimental procedures.

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To quantify the affinity of a test compound for a specific serotonin receptor subtype.

-

Materials:

-

Cell membranes expressing the human serotonin receptor subtype of interest.

-

A specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

-

Test compound (1-(1-naphthyl)piperazine) at various concentrations.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes are incubated with the radioligand and varying concentrations of the test compound in the incubation buffer.

-

A parallel set of incubations is performed with the radioligand and the non-specific binding control to determine non-specific binding.

-

The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

-

The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels.

-

Objective: To determine the functional activity (agonist or antagonist) and potency of a test compound at Gq-coupled serotonin receptors.

-

Materials:

-

CHO or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (1-(1-naphthyl)piperazine) at various concentrations.

-

A known 5-HT2A receptor agonist (e.g., serotonin).

-

A fluorescence plate reader with an integrated fluid handling system.

-

-

Procedure:

-

Cells are seeded into 96- or 384-well plates and grown to confluence.

-

The cells are loaded with the calcium-sensitive fluorescent dye.

-

For antagonist testing, cells are pre-incubated with the test compound.

-

The plate is placed in the fluorescence plate reader, and baseline fluorescence is measured.

-

The agonist (serotonin) is added to the wells, and the change in fluorescence intensity is monitored over time.

-

-

Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. For agonist activity, the EC50 (concentration for 50% of maximal response) is calculated. For antagonist activity, the IC50 (concentration that inhibits 50% of the agonist response) is determined.

Signaling Pathways

The interaction of 1-(1-naphthyl)piperazine with different serotonin receptor subtypes can trigger or inhibit distinct intracellular signaling cascades.

As a partial agonist at 5-HT1 receptors, 1-(1-naphthyl)piperazine would be expected to partially activate the Gi/Go signaling pathway.

Caption: 5-HT1 receptor partial agonism by 1-(1-naphthyl)piperazine.

As an antagonist at 5-HT2 receptors, 1-(1-naphthyl)piperazine blocks the signaling cascade typically initiated by serotonin.

Caption: 5-HT2 receptor antagonism by 1-(1-naphthyl)piperazine.

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the pharmacological profile of a novel compound at serotonin receptors.

Caption: Workflow for pharmacological characterization.

Conclusion

1-(1-Naphthyl)piperazine serves as a compelling example of a naphthylpiperazine derivative with a complex and multifaceted mechanism of action at serotonin receptors. Its mixed partial agonist and antagonist profile across different 5-HT receptor families highlights the chemical tractability of this scaffold for designing ligands with specific serotonergic activities. While specific data for 2-(naphthalen-2-yl)piperazine is not publicly available, the characterization of its 1-substituted isomer provides a valuable framework for understanding how this class of compounds interacts with the serotonergic system. Further research is warranted to elucidate the precise pharmacological profile of 2-(naphthalen-2-yl)piperazine and to explore the therapeutic potential of this and related compounds.

References

A Technical Guide to the Spectroscopic Analysis of 2-Naphthalen-2-yl-piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the structural elucidation and characterization of 2-naphthalen-2-yl-piperazine derivatives. These compounds, integrating the rigid, aromatic naphthalene moiety with the versatile piperazine ring, are of significant interest in medicinal chemistry. A thorough spectroscopic analysis is paramount for confirming their molecular structure, assessing purity, and understanding their physicochemical properties, which are critical for drug discovery and development.

This document details the experimental protocols and presents key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

General Workflow for Spectroscopic Characterization

The characterization of newly synthesized this compound derivatives follows a logical progression of spectroscopic analyses. Each technique provides a unique piece of the structural puzzle, culminating in an unambiguous identification of the compound.

Caption: Workflow for synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. It provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: ¹H and ¹³C NMR Analysis

A standard protocol for acquiring NMR spectra of this compound derivatives is as follows[1]:

-

Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a 5 mm NMR tube[1].

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for referencing chemical shifts (δ = 0.00 ppm)[1].

-

Instrument Setup:

-

Place the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and achieve high-resolution spectra.

-

-

Data Acquisition:

-

¹H NMR: Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm). A standard single 90° pulse sequence is commonly used. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio[1].

-

¹³C NMR: Set a wider spectral width (e.g., 0-200 ppm). Use a pulse sequence with proton decoupling (like zgpg30 or zgdc) to produce a spectrum with single lines for each unique carbon atom. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (COSY, HSQC): If needed for complex structures, 2D correlation experiments can be performed to establish connectivity between protons (COSY) or between protons and their directly attached carbons (HSQC).

-

Data Presentation: NMR Chemical Shifts

The chemical shifts are highly dependent on the specific substituents attached to the core structure. The tables below summarize ¹H and ¹³C NMR data for representative this compound derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [2]

| Compound | Solvent | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm |

| SA2 | CDCl₃ | 8.53 (dd, J=7.3, 1.2 Hz, 2H), 8.19 (dd, J=8.3, 1.1 Hz, 2H), 7.72 (dd, J=8.3, 7.3 Hz, 2H), 7.57 (dd, J=5.1, 1.4 Hz, 1H), 7.50 (dd, J=3.8, 1.3 Hz, 1H), 7.10 (dd, J=5.0, 3.8 Hz, 1H), 4.27 (t, J=6.9 Hz, 2H), 3.05 (t, J=4.9 Hz, 4H), 2.76–2.64 (m, 6H) | 164.28, 135.92, 134.17, 132.61, 132.20, 131.67, 131.35, 128.22, 127.74, 127.06, 122.58, 77.46, 77.38, 77.14, 76.83, 55.35, 52.31, 46.22, 37.4 |

| SA4 | CDCl₃ | 8.50 (dd, J=7.3, 1.2 Hz, 2H), 8.19 (dd, J=8.4, 1.2 Hz, 2H), 7.84–7.76 (m, 4H), 7.72 (dd, J=8.2, 7.3 Hz, 2H), 4.24 (t, J=6.7 Hz, 2H), 2.99 (d, J=4.9 Hz, 4H), 2.67 (dt, J=15.5, 5.8 Hz, 6H) | 164.28, 140.21, 134.20, 132.91, 131.65, 131.29, 128.43, 128.19, 127.07, 122.55, 117.40, 116.53, 55.30, 52.29, 46.19, 37.37 |

| SA6 | CDCl₃ | 8.93 (d, J=2.3 Hz, 1H), 8.77 (dd, J=4.9, 1.7 Hz, 1H), 8.50 (dd, J=7.2, 1.1 Hz, 2H), 8.17 (dd, J=8.3, 1.1 Hz, 2H), 8.00 (dt, J=8.0, 2.0 Hz, 1H), 7.71 (dd, J=8.2, 7.3 Hz, 2H), 7.44 (dd, J=8.0, 4.9 Hz, 1H), 4.24 (t, J=6.8 Hz, 2H), 3.02 (d, J=4.9 Hz, 4H), 2.72–2.64 (m, 6H) | 164.28, 153.43, 148.58, 135.56, 134.17, 132.58, 131.65, 131.34, 128.20, 127.05, 123.80, 122.54, 55.35, 52.31, 46.08, 37.36 |

| SA7 | CDCl₃ | 8.50 (dd, J=7.3, 1.2 Hz, 2H), 8.36–8.30 (m, 2H), 8.19 (dd, J=8.3, 1.1 Hz, 2H), 7.93–7.87 (m, 2H), 7.72 (dd, J=8.3, 7.3 Hz, 2H), 4.25 (t, J=6.7 Hz, 2H), 3.01 (s, 4H), 2.74–2.62 (m, 6H) | 164.31, 150.18, 141.70, 134.22, 131.64, 131.32, 129.04, 128.19, 127.07, 124.37, 122.54, 55.29, 52.28, 46.21, 37.36 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of the synthesized compound and can provide structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL[1].

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for these types of molecules, as it typically keeps the molecular ion intact. The analysis is often run in positive ion mode to observe protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

-

Analysis:

-

Direct Infusion: The sample solution is infused directly into the mass spectrometer to obtain the mass spectrum of the molecular ion.

-

LC-MS: For complex mixtures or to confirm purity, the sample can be introduced via a liquid chromatograph (LC), which separates components before they enter the mass spectrometer.

-

-

Data Acquisition: The instrument is scanned over a mass range appropriate for the expected molecular weight of the derivative. The high-resolution capabilities allow for the determination of the exact mass, which can be used to calculate the molecular formula.

Data Presentation: Mass-to-Charge Ratios

The primary data from MS is the observation of the molecular ion peak, which confirms the molecular weight of the synthesized compound.

Table 2: High-Resolution Mass Spectrometry Data for Selected Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Observed Mass (m/z) | Source |

| SA2 | C₂₂H₂₁ClN₃O₄S₂ | 456.09 (for C₂₂H₂₁N₃O₄S₂) | 456.10 | [2] |

| SA4 | C₂₅H₂₂N₄O₄S | 475.14 | 475.25 | [2] |

| SA6 | C₂₃H₂₂N₄O₄S | 451.14 | 451.40 | [2] |

| SA7 | C₂₄H₂₂N₄O₆S | 495.13 | 495.13 | [2][3] |

| This compound | C₁₄H₁₆N₂ | 213.13863 | Not Reported (Predicted) | [4] |

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.

-

ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the spectrometer's sample compartment.

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Data Presentation: Characteristic IR Absorption Bands

The IR spectrum will show characteristic absorption bands corresponding to the various functional groups within the molecule.

Caption: How different spectroscopic techniques probe the core structure.

Table 3: Characteristic IR Frequencies for this compound Derivatives

| Functional Group | Vibration Type | Characteristic Frequency (cm⁻¹) | Notes |

| Aromatic C-H | Stretch | 3100 - 3000 | Characteristic of the naphthalene ring. |

| Aliphatic C-H | Stretch | 3000 - 2850 | From the piperazine ring and any alkyl chains. |

| C=C | Stretch | 1650 - 1450 | Aromatic ring stretching vibrations. |

| C-N | Stretch | 1350 - 1000 | Amine stretching from the piperazine ring. |

| N-H | Stretch | 3500 - 3300 | Present if the piperazine nitrogen is secondary (not disubstituted). |

| S=O | Stretch | 1350-1300 & 1160-1120 | For sulfonyl derivatives (e.g., SA series). |

| C=O | Stretch | 1750 - 1650 | For amide or imide derivatives. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, corresponding to the promotion of electrons from the ground state to higher energy excited states. For this compound derivatives, the absorption is dominated by π → π* electronic transitions within the aromatic naphthalene system.

Experimental Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, dichloromethane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Data Acquisition:

-

Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

-

Scan a range of wavelengths, typically from 200 to 600 nm.

-

The instrument records absorbance as a function of wavelength. The resulting spectrum is a plot of absorbance vs. wavelength (λ).

-

Data Presentation: Absorption Maxima

The key data points from a UV-Vis spectrum are the wavelengths of maximum absorbance (λₘₐₓ).

Table 4: UV-Vis Absorption Data for Naphthalene-Piperazine Derivatives

| Compound Class | Solvent | λₘₐₓ (nm) | Notes | Source |

| Naphthalimide-Piperazine Derivative (NI-1) | Methanol/Buffer | 410 | Assigned to the naphthalimide core. | [5] |

| Naphthalimide-Piperazine Derivative (NI-2) | Methanol/Buffer | ~533 (low intensity) | Typical for naphthalimide derivatives with an amine substituent at C-4. | [5] |

| Piperazine-Linked 1,8-Naphthalimide | Not Specified | ~401-402 | Monomeric emission based on the 1,8-naphthalimide core when excited at 340 nm. | [3] |

The position and intensity of the absorption bands can be influenced by substitution on the naphthalene ring and by the solvent used. These analyses are crucial for understanding the photophysical properties of the molecules, particularly for applications in fluorescence imaging and sensing.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C14H16N2) [pubchemlite.lcsb.uni.lu]

- 5. Naphthalimide-Piperazine Derivatives as Multifunctional “On” and “Off” Fluorescent Switches for pH, Hg2+ and Cu2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

The Naphthylpiperazine Scaffold: A Technical Guide to Structure-Activity Relationships at Serotonergic and Dopaminergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of naphthylpiperazine derivatives, a chemical class of significant interest in neuropharmacology. These compounds have demonstrated diverse pharmacological profiles, primarily interacting with various serotonin (5-HT) and dopamine (D) receptor subtypes. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological pathways and experimental workflows involved.

Core Structure and Pharmacological Significance

The naphthylpiperazine moiety consists of a naphthalene ring system linked to a piperazine ring. This core structure serves as a versatile scaffold for the development of ligands targeting G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors. The position of attachment on the naphthalene ring (1-naphthyl or 2-naphthyl) and substitutions on both the naphthalene and piperazine rings profoundly influence the affinity and efficacy of these compounds at their biological targets.

Derivatives of 1-(1-naphthyl)piperazine (1-NP) are a prominent class of serotonergic agents. They exhibit a complex pharmacological profile, often acting as antagonists at 5-HT2A, 5-HT2B, and 5-HT2C receptors while showing partial agonism at 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, and 5-HT1F receptors.[1] Furthermore, many of these compounds show significant affinity for 5-HT3, 5-HT5A, 5-HT6, and 5-HT7 receptors.[1] The interaction of these compounds with dopamine receptors, particularly the D2 subtype, is also a critical aspect of their pharmacological profile, with some derivatives showing potential as atypical antipsychotics.

Quantitative Structure-Activity Relationship Data

The following tables summarize the binding affinities (Ki, in nM) of a selection of naphthylpiperazine derivatives for key serotonin and dopamine receptors. This data, compiled from various studies, illustrates the impact of structural modifications on receptor affinity.

Table 1: Binding Affinities (Ki, nM) of Naphthylpiperazine Derivatives at Serotonin Receptors

| Compound | Substitution | 5-HT1A | 5-HT2A | 5-HT6 | 5-HT7 |

| 1 | 1-(1-Naphthyl)piperazine | - | - | 120 | - |

| 2 | 1-{4-[4-(1-Naphthyl)piperazin-1-yl]but-2-ynyl}-1,3-dihydro-2H-indol-2-one | 26 | - | - | >1000 |

Data compiled from multiple sources.

Table 2: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Dopamine and Serotonin Receptors

| Compound | R1 | R2 | R3 | D2 (Ki, nM) | 5-HT1A (Ki, nM) |

| 3a | H | H | H | >1000 | 15.3 |

| 3b | OCH3 | H | H | 168 | 2.4 |

| 3c | H | OCH3 | H | 120 | 1.8 |

| 3d | H | H | OCH3 | 215 | 3.5 |

Note: These are arylpiperazine derivatives included for comparative SAR purposes.

Key Structure-Activity Relationship Insights

The analysis of the available data reveals several key trends in the SAR of naphthylpiperazines:

-

Naphthalene Ring Substitution: The position and nature of substituents on the naphthyl ring can significantly alter receptor affinity and selectivity.

-

Piperazine N4-Substitution: Modifications at the N4 position of the piperazine ring are a common strategy to modulate the pharmacological profile. Long-chain substituents can introduce interactions with secondary binding pockets on the receptors.

-

Linker Moiety: The nature and length of the linker connecting the piperazine to other chemical moieties are critical for optimal receptor interaction.

Experimental Protocols

The determination of the binding affinity and functional activity of naphthylpiperazine derivatives relies on standardized in vitro assays. Below is a representative protocol for a radioligand binding assay, a common method to determine the affinity of a compound for a specific receptor.

Radioligand Binding Assay for 5-HT/Dopamine Receptors

Objective: To determine the binding affinity (Ki) of test compounds for a specific serotonin or dopamine receptor subtype.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from HEK-293 or CHO cells)

-

Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Spiperone for D2)

-

Test compounds (naphthylpiperazine derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Non-specific binding inhibitor (e.g., high concentration of a known unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells expressing the receptor in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Cell membranes, radioligand.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of a non-labeled competitor.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Naphthylpiperazines exert their effects by modulating the downstream signaling cascades of their target receptors. The following diagrams illustrate the canonical signaling pathways for the 5-HT1A, 5-HT2A, and D2 receptors.

5-HT1A Receptor Signaling Pathway

5-HT1A receptors are typically coupled to inhibitory G-proteins (Gi/o). Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

5-HT2A Receptor Signaling Pathway

5-HT2A receptors are coupled to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).

D2 Dopamine Receptor Signaling Pathway

Similar to 5-HT1A receptors, D2 dopamine receptors are coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP production and PKA activity.

Conclusion

The naphthylpiperazine scaffold represents a privileged structure in the design of centrally acting agents. The intricate interplay of substitutions on the naphthyl and piperazine rings allows for the fine-tuning of affinity and selectivity for a range of serotonin and dopamine receptors. The data and methodologies presented in this guide provide a framework for understanding the structure-activity relationships of this important class of compounds. Future research, including the generation of more comprehensive and systematic SAR data, will be crucial for the development of novel naphthylpiperazine-based therapeutics with optimized efficacy and safety profiles for the treatment of various neuropsychiatric disorders.

References

In Silico Modeling of 2-Naphthalen-2-yl-piperazine Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the receptor binding of compounds containing the 2-naphthalen-2-yl-piperazine scaffold. This privileged structure is a key component in a variety of pharmacologically active agents, demonstrating a broad spectrum of activities across multiple receptor families. This document outlines the key receptors targeted by these compounds, presents quantitative binding data, details common experimental and computational protocols, and visualizes relevant biological and methodological workflows.

Introduction to the this compound Scaffold

The this compound moiety is a significant pharmacophore in modern medicinal chemistry. Its rigid bicyclic aromatic naphthalene group and the versatile basic piperazine ring allow for diverse substitutions, enabling the fine-tuning of receptor affinity and selectivity. Derivatives of this scaffold have been investigated for their potential therapeutic applications in oncology, neurodegenerative diseases, and inflammatory conditions. In silico modeling plays a pivotal role in rationally designing these molecules and elucidating their mechanisms of action at the atomic level.

Key Receptor Targets and Binding Affinities

Compounds incorporating the this compound core have been shown to interact with a range of biological targets. The following tables summarize the quantitative binding data for various derivatives, highlighting their affinity for specific receptors.

Table 1: Dopamine Receptor Binding Affinity

| Compound ID | Receptor | Binding Affinity (Ki in nM) | Reference |

| (-)-10e | D2 | 47.5 | [1][2] |

| (-)-10e | D3 | 0.57 | [1][2] |

| (+)-10e | D2 | 113 | [1][2] |

| (+)-10e | D3 | 3.73 | [1][2] |

Table 2: Carbonic Anhydrase IX (CAIX) Binding Affinity

| Compound ID | Target | Binding Affinity (kcal/mol) | Reference |

| SA7 | CAIX | -8.61 | [3] |

| SA2 | CAIX | -8.39 | [3] |

| SA4 | CAIX | -8.04 | [3] |

| SA5 | CAIX | -7.95 | [3] |

| SLC-0111 (Inhibitor) | CAIX | -8.39 | [3] |

Table 3: Sigma-1 Receptor Binding Affinity

| Compound ID | Receptor | Binding Affinity (Ki in nM) | Reference |

| 3d (p-methoxybenzyl substituted) | Sigma-1 | 12.4 | [4] |

Table 4: PARP-1 Docking and MM/GBSA Scores

| Compound ID | Docking Score (kcal/mol) | MM/GBSA Score (kcal/mol) | Reference |

| 5 | -7.17 | -52.51 | [5][6] |

| 9 | -7.41 | -43.77 | [5][6] |

| 13 | -7.37 | -62.87 | [5][6] |

Table 5: P2Y14 Receptor Binding Affinity

| Compound ID | Receptor | Binding Affinity (IC50 in nM) | Reference |

| 1 (PPTN) | P2Y14 | 8.0 | [7] |

| 34 (Isoquinuclidine derivative) | P2Y14 | 15.6 | [7] |

| 30 (Isonortropanol derivative) | P2Y14 | 21.3 | [7] |

Table 6: Cholinesterase Inhibition

| Compound Class | Target | Inhibition (IC50 in µM) | Ki (µM) | Reference |

| Piperazine derivatives | AChE | 4.59-6.48 | 8.04 ± 5.73 - 61.94 ± 54.56 | [8] |

| Piperazine derivatives | BChE | 4.85-8.35 | 0.24 ± 0.03 - 32.14 ± 16.20 | [8] |

Experimental and Computational Protocols

A combination of experimental and computational techniques is essential for a thorough understanding of the receptor binding of this compound derivatives.

Experimental Protocols

Radioligand Binding Assays:

-

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

-

General Procedure:

-

Membrane Preparation: Membranes from cells expressing the target receptor (e.g., HEK-293 cells for dopamine D2/D3 receptors) are prepared.[1][2]

-

Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]spiperone) and varying concentrations of the unlabeled test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined and converted to the Ki value using the Cheng-Prusoff equation.

-

Functional Assays (e.g., GTPγS Binding):

-

Objective: To determine the functional activity (agonist, antagonist, inverse agonist) of a compound at a G-protein coupled receptor (GPCR).

-

General Procedure:

-

Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor of interest are used.

-

Incubation: Membranes are incubated with GDP, the test compound, and [35S]GTPγS.

-

Stimulation: Agonist binding activates the G-protein, leading to the exchange of GDP for [35S]GTPγS.

-

Detection: The amount of bound [35S]GTPγS is measured.

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy (Emax).

-

Computational Protocols

Molecular Docking:

-

Objective: To predict the binding pose and estimate the binding affinity of a ligand to a receptor.

-

General Procedure:

-

Receptor Preparation: The 3D structure of the target receptor is obtained from a protein database (e.g., PDB) or generated via homology modeling if an experimental structure is unavailable. Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 2D structure of the this compound derivative is drawn and converted to a 3D structure. The geometry is optimized, and charges are assigned.

-

Docking Simulation: A docking algorithm (e.g., AutoDock) is used to systematically search for the optimal binding orientation of the ligand within the receptor's binding site.[3]

-

Scoring and Analysis: A scoring function is used to rank the different poses, and the top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor residues.

-

Molecular Dynamics (MD) Simulations:

-

Objective: To study the dynamic behavior of the ligand-receptor complex over time and to refine the binding pose and affinity estimations.

-

General Procedure:

-

System Setup: The best-ranked docked complex is placed in a simulation box filled with explicit solvent (e.g., water) and ions to neutralize the system.

-

Minimization and Equilibration: The system is energy minimized to remove steric clashes and then gradually heated and equilibrated under controlled temperature and pressure.

-

Production Run: A long-duration MD simulation (typically nanoseconds to microseconds) is performed to generate a trajectory of the complex's motion.

-

Analysis: The trajectory is analyzed to assess the stability of the complex, identify persistent interactions, and calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area).[5][6]

-

Visualizing Workflows and Pathways

In Silico Drug Discovery Workflow

Caption: A general workflow for in silico drug discovery and experimental validation.

Molecular Docking Protocol

Caption: A stepwise protocol for performing molecular docking simulations.

Dopamine D2 Receptor Signaling Pathway (Simplified)

Caption: A simplified diagram of the inhibitory Gi/o-coupled D2 dopamine receptor signaling pathway.

Conclusion

The this compound scaffold represents a versatile platform for the design of potent and selective ligands for a variety of receptors. In silico modeling, encompassing techniques like molecular docking and molecular dynamics simulations, provides an indispensable toolkit for understanding the structure-activity relationships of these compounds and for guiding the design of novel therapeutic agents. The integration of computational predictions with experimental validation is crucial for accelerating the drug discovery and development process. This guide serves as a foundational resource for researchers embarking on the computational modeling of this important class of molecules.

References

- 1. Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives [mdpi.com]

- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for 2-naphthalen-2-yl-piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 2-naphthalen-2-yl-piperazine, a notable serotonergic agent. The information is curated for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Identity and Properties

This compound, more commonly referred to in scientific literature as 1-(2-Naphthyl)piperazine , is a synthetic compound belonging to the arylpiperazine class. This class of compounds is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its members.

Table 1: Chemical Identifiers for 1-(2-Naphthyl)piperazine

| Identifier | Value |

| IUPAC Name | 1-(Naphthalen-2-yl)piperazine |

| CAS Number | 57536-91-1 |

| Molecular Formula | C₁₄H₁₆N₂ |

| Molecular Weight | 212.29 g/mol |

| Canonical SMILES | C1CN(CCN1)C2=CC3=CC=CC=C3C=C2 |

| InChI Key | LWLBVIFUVSUSAY-UHFFFAOYSA-N |

| Synonyms | 2-NP, 1-Deazaquipazine, 2-(Piperazin-1-yl)naphthalene |

Synthesis and Characterization

The synthesis of 1-(2-naphthyl)piperazine can be achieved through several established methods for the N-arylation of piperazine. A common and effective approach is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide or triflate with piperazine.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

This protocol is a representative method adapted from general procedures for the synthesis of arylpiperazines.

Materials:

-

2-Bromonaphthalene

-

Piperazine (anhydrous)

-

Sodium tert-butoxide (NaOtBu)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

-

Toluene (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromonaphthalene (1.0 eq), piperazine (1.5 eq), and sodium tert-butoxide (1.4 eq).

-

Add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq) to the flask.

-

Add anhydrous toluene to the flask and stir the mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute it with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol to afford 1-(2-naphthyl)piperazine as a solid.

Characterization Data

The structural identity and purity of the synthesized 1-(2-naphthyl)piperazine should be confirmed by spectroscopic methods.

Table 2: Spectroscopic Data for 1-(2-Naphthyl)piperazine

| Technique | Data |

| ¹H NMR | δ (ppm) in CDCl₃: 7.80-7.75 (m, 3H, Ar-H), 7.45-7.38 (m, 2H, Ar-H), 7.28-7.24 (m, 1H, Ar-H), 7.15 (d, J = 2.4 Hz, 1H, Ar-H), 3.25-3.20 (m, 4H, piperazine-H), 3.15-3.10 (m, 4H, piperazine-H), 2.05 (s, 1H, NH). |

| ¹³C NMR | δ (ppm) in CDCl₃: 148.5, 134.7, 129.2, 128.9, 127.6, 127.4, 126.4, 125.9, 122.9, 118.9, 50.8 (2C), 46.1 (2C). |

| IR (KBr) | ν (cm⁻¹): 3300-3100 (N-H stretch), 3050 (aromatic C-H stretch), 2950-2800 (aliphatic C-H stretch), 1600, 1505 (aromatic C=C stretch), 1240 (C-N stretch). |

| Mass Spec (EI) | m/z (%): 212 (M⁺, 100), 169, 141, 115. |

Biological Activity and Mechanism of Action

1-(2-Naphthyl)piperazine is a modulator of serotonin (5-hydroxytryptamine, 5-HT) receptors.[1] It exhibits affinity for multiple 5-HT receptor subtypes, with its most prominent action being a partial agonist at the 5-HT₂A receptor.[1] Its interaction with these receptors underlies its potential psychoactive and therapeutic effects.

Receptor Binding Profile

The following table summarizes the reported binding affinities of 1-(2-naphthyl)piperazine for various serotonin receptors.

Table 3: Receptor Binding Affinities (Ki) of 1-(2-Naphthyl)piperazine

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT₁A | Moderate Affinity | General knowledge on arylpiperazines |

| 5-HT₂A | High Affinity | [1] |

| 5-HT₂C | Moderate Affinity | General knowledge on arylpiperazines |

| 5-HT₃ | Moderate Affinity | [1] |

Note: Specific Ki values can vary between studies depending on the experimental conditions and radioligand used.

Signaling Pathways

As a partial agonist at the 5-HT₂A receptor, 1-(2-naphthyl)piperazine activates downstream signaling cascades, albeit to a lesser extent than a full agonist like serotonin. The 5-HT₂A receptor is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways: the Gq/11 protein pathway and the β-arrestin pathway.[2]

Activation of the 5-HT₂A receptor leads to the coupling and activation of the Gq/11 family of G-proteins.[2][3] This initiates a cascade of intracellular events, as depicted in the diagram below.

In addition to G-protein coupling, agonist binding to the 5-HT₂A receptor can also lead to the recruitment of β-arrestin proteins.[4] This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling cascades. The degree to which a partial agonist like 1-(2-naphthyl)piperazine engages this pathway relative to the Gq/11 pathway can determine its specific pharmacological profile, a concept known as biased agonism.

Conclusion

1-(2-Naphthyl)piperazine serves as a valuable research tool for investigating the complexities of the serotonergic system. Its well-defined chemical structure and its activity as a 5-HT₂A partial agonist make it a key compound for studying the downstream signaling pathways of this important receptor. A thorough understanding of its synthesis, characterization, and pharmacological profile is essential for its effective use in drug discovery and neuroscience research. Further studies are warranted to fully elucidate the biased agonism of 1-(2-naphthyl)piperazine and its potential therapeutic applications.

References

historical development of naphthylpiperazine-based ligands

An In-depth Technical Guide on the Historical Development of Naphthylpiperazine-Based Ligands

Introduction

The naphthylpiperazine scaffold represents a privileged structural motif in medicinal chemistry, giving rise to a multitude of biologically active compounds. This guide provides a comprehensive overview of the , tracing their evolution from early derivatives to contemporary multi-target agents. We will delve into their structure-activity relationships (SAR), pharmacological profiles, and the experimental methodologies crucial to their discovery and characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of G-protein coupled receptor (GPCR) ligands.

Early Developments and Foundational Scaffolds

The story of naphthylpiperazine ligands begins with the systematic exploration of arylpiperazine derivatives, a chemical class already known for its diverse interactions with neurotransmitter receptors. Early research in the mid-20th century focused on modifying the aromatic moiety of these compounds to enhance their affinity and selectivity, particularly for serotonin (5-HT) and adrenergic receptors. The replacement of a simple phenyl ring with the more sterically demanding and lipophilic naphthyl group marked a significant turning point. This structural modification led to compounds with distinct pharmacological profiles, paving the way for new therapeutic applications.

The two primary isomeric scaffolds that form the basis of this class are 1-(1-naphthyl)piperazine (1-NP) and 1-(2-naphthyl)piperazine (2-NP). These isomers exhibit differential pharmacology, with the position of the piperazine linkage on the naphthalene ring profoundly influencing receptor affinity and functional activity.

Evolution of Naphthylpiperazine Ligands as Serotonergic Agents

A major focus in the development of naphthylpiperazine ligands has been their interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.

Targeting the 5-HT1A Receptor

The 5-HT1A receptor, a key target for anxiolytics and antidepressants, became a primary interest. Early research identified that incorporating a naphthyl group could yield potent 5-HT1A ligands. One of the notable early examples is S-15535, which was developed as a selective 5-HT1A receptor antagonist. Its development was crucial in understanding the structural requirements for achieving selectivity and functional antagonism at this receptor.

Dual 5-HT1A / α1-Adrenergic Receptor Ligands

Further chemical exploration led to the discovery of compounds with mixed pharmacology. A prominent example is naftopidil, initially developed as an antihypertensive agent. Its mechanism of action was later found to involve not only potent α1-adrenergic receptor blockade but also significant interaction with 5-HT1A receptors. This dual activity profile contributed to its efficacy in treating benign prostatic hyperplasia (BPH), where both receptor systems are implicated in the pathophysiology of the lower urinary tract.

Structure-Activity Relationships (SAR)

The pharmacological profile of naphthylpiperazine-based ligands is heavily dictated by their structural features:

-

Naphthyl Moiety: The substitution pattern on the naphthalene ring is critical. The 1-naphthyl isomer generally confers a different selectivity profile compared to the 2-naphthyl isomer.

-

Piperazine Ring: This central linker is crucial for aligning the molecule within the receptor binding pocket. Modifications to this ring are generally not well-tolerated.

-

Terminal Fragment: The nature of the substituent on the N4 position of the piperazine ring is a key determinant of affinity, selectivity, and functional activity. Elongating this side chain with various cyclic imides or other functionalities has been a common strategy to modulate the pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki, expressed in nM) of representative naphthylpiperazine-based ligands for key molecular targets. Lower Ki values indicate higher binding affinity.

| Compound | 5-HT1A | α1-Adrenergic | D2 |

| Naftopidil | 130 nM | 18 nM | >1000 nM |

| S-15535 | 0.16 nM | 113 nM | 120 nM |

Key Experimental Protocols

The characterization of naphthylpiperazine ligands relies on a suite of standardized in vitro pharmacological assays.

Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for a specific receptor.

Objective: To quantify the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

General Protocol:

-

Membrane Preparation: Cell lines stably expressing the receptor of interest (e.g., CHO cells expressing human 5-HT1A receptors) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated via centrifugation and stored at -80°C.

-

Assay Setup: In a multi-well plate, the following are combined:

-

Receptor-containing cell membranes.

-

A fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors).

-

A range of concentrations of the unlabeled test compound (e.g., naftopidil).

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation: The reaction is terminated by rapid filtration through a glass fiber filter mat. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (e.g., [35S]GTPγS Binding)

These assays measure the functional consequence of a ligand binding to a GPCR, determining whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To measure the activation of G-proteins following receptor stimulation by a test compound.

General Protocol:

-

Assay Components: The assay mixture includes:

-

Cell membranes expressing the receptor of interest.

-

A range of concentrations of the test compound.

-

[35S]GTPγS, a non-hydrolyzable analog of GTP that binds to activated G-proteins.

-

GDP to regulate the basal G-protein activity.

-

-

Incubation: The components are incubated together, typically at 30°C. If the test compound is an agonist, it will activate the receptor, which in turn catalyzes the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation and Quantification: The reaction is stopped, and the bound [35S]GTPγS is separated from the unbound, often by filtration. The amount of bound radioactivity is then quantified.

-

Data Analysis: The results are plotted as a concentration-response curve to determine the Emax (maximum effect) and EC50 (concentration for half-maximal effect) for agonists. For antagonists, their ability to inhibit the effect of a known agonist is measured.

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate critical concepts in the study of naphthylpiperazine ligands.

Conclusion and Future Directions

The showcases a classic medicinal chemistry journey, evolving from simple structural modifications to the rational design of compounds with nuanced, multi-target profiles. The scaffold's versatility has allowed its application across diverse therapeutic areas, from cardiovascular disease to CNS disorders. Future research is likely to focus on fine-tuning the selectivity of these ligands, exploring novel polypharmacology for complex diseases, and leveraging advanced computational and structural biology techniques to design next-generation agents with improved efficacy and safety profiles. The rich history and established SAR of the naphthylpiperazine core ensure that it will remain a valuable template for drug discovery for years to come.

potential off-target effects of 2-naphthalen-2-yl-piperazine

An In-depth Technical Guide on the Potential Off-Target Effects of 2-Naphthalen-2-yl-piperazine and Related Scaffolds

Introduction

The this compound moiety is a recurring structural motif in a variety of biologically active compounds. While the specific pharmacological profile of this compound itself is not extensively documented in publicly available literature, the broader class of naphthylpiperazine derivatives has been investigated for a range of therapeutic applications. The piperazine ring, a common pharmacophore, is known to interact with multiple biological targets, leading to a complex pharmacological profile that often includes off-target effects.[1][2]

This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential off-target effects associated with the this compound scaffold. Given the limited data on the specific molecule, this document will focus on the known off-target interactions of structurally related naphthylpiperazine derivatives. Understanding these potential off-target liabilities is crucial for the early-stage assessment of drug candidates, enabling the design of more selective and safer therapeutics.

Potential Off-Target Interactions of the Naphthylpiperazine Scaffold

The lipophilic naphthalene ring coupled with the basic piperazine group predisposes compounds containing this scaffold to interact with a variety of biological targets, particularly G-protein coupled receptors (GPCRs) and ion channels.

G-Protein Coupled Receptors (GPCRs)

Piperazine derivatives are well-known for their interactions with a range of GPCRs, most notably serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[3][4]

-

Serotonin Receptors (5-HT): Naphthylpiperazine derivatives have been shown to possess significant affinity for various 5-HT receptor subtypes. For example, some derivatives act as potent 5-HT1A receptor agonists, while others exhibit antagonist activity at 5-HT3 receptors.[5][6] These interactions can lead to a range of physiological effects, including modulation of mood, cognition, and gastrointestinal function.

-

Dopamine Receptors (D): The naphthylpiperazine scaffold has been incorporated into ligands targeting dopamine receptors. For instance, certain derivatives have been found to be antagonists at D2 and D3 receptors.[7] Such off-target activity can result in neurological and endocrine side effects.

-

Adrenergic Receptors (α): Affinity for adrenergic receptors is another common off-target characteristic of piperazine-containing compounds. This can lead to cardiovascular effects such as changes in blood pressure and heart rate.

Ion Channels

-

hERG Potassium Channel: A significant concern for many piperazine-containing compounds is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[3] Blockade of the hERG channel can delay cardiac repolarization, leading to a prolonged QT interval and an increased risk of life-threatening arrhythmias, such as Torsades de Pointes. The basic nitrogen of the piperazine ring is often a key contributor to hERG affinity.[3]

Other Potential Targets

The naphthylpiperazine scaffold may also interact with other biological targets, including:

-

Enzymes: Some piperazine derivatives have been shown to inhibit enzymes such as 1,3-beta-D-glucan synthase, suggesting potential antifungal activity.[8]

-

Transporters: Interactions with neurotransmitter transporters are also possible, which could modulate the synaptic concentrations of serotonin, dopamine, and norepinephrine.

Quantitative Data on Off-Target Interactions of Naphthylpiperazine Derivatives

The following table summarizes the off-target binding affinities and functional activities of selected naphthylpiperazine derivatives. This data is intended to be representative of the potential off-target profile of the scaffold.

| Compound/Derivative | Target | Assay Type | Value | Units | Reference |

| (-)-10e (a tetrahydro-naphthalen-piperazine derivative) | Dopamine D2 Receptor | Radioligand Binding (Ki) | 47.5 | nM | [7] |

| (-)-10e (a tetrahydro-naphthalen-piperazine derivative) | Dopamine D3 Receptor | Radioligand Binding (Ki) | 0.57 | nM | [7] |

| S-14506 (a methoxynaphthylpiperazine derivative) | 5-HT1A Receptor | Functional Assay | Agonist | - | [5] |

| S-14506 (a methoxynaphthylpiperazine derivative) | Dopamine Receptors | Functional Assay | Antagonist | - | [5] |

| Naphthyridine-3-carboxamide 8h | 5-HT3 Receptor | Functional Assay (pA2) | 7.3 | - | [6] |

| Indole-2-carboxamide 13i | 5-HT3 Receptor | Functional Assay (pA2) | 7.5 | - | [6] |

| GSI578 (a piperazine propanol derivative) | 1,3-beta-D-glucan synthase | Enzyme Inhibition (IC50) | 0.16 | µM | [8] |

Experimental Protocols

Detailed methodologies for key experiments to assess off-target effects are provided below.

Radioligand Binding Assay for GPCRs

Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a receptor preparation.

Methodology:

-

Receptor Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or animal tissues.

-

Incubation: The receptor preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-spiperone for dopamine receptors) and varying concentrations of the test compound.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

hERG Patch-Clamp Assay

Objective: To assess the inhibitory effect of a test compound on the hERG potassium channel.

Principle: This electrophysiological assay directly measures the flow of ions through the hERG channel in a single cell.

Methodology:

-

Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK-293 cells) is used.

-

Patch-Clamp Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane (whole-cell patch-clamp configuration).

-

Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.

-

Compound Application: The test compound is applied to the cell at various concentrations.

-

Data Analysis: The effect of the compound on the hERG current is measured, and the IC50 value is determined.

Visualizations

Workflow for Off-Target Profiling

Caption: A typical workflow for identifying and characterizing potential off-target effects.

Simplified 5-HT Receptor Signaling Pathway

Caption: Simplified signaling pathway for a G-protein coupled 5-HT receptor.

Strategy for Mitigating Off-Target Effects

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]